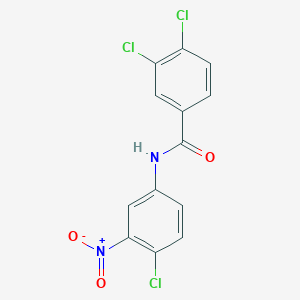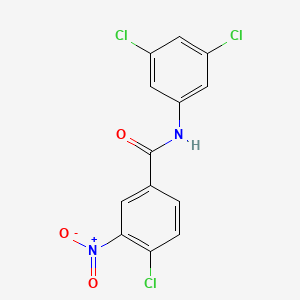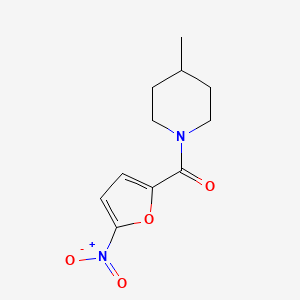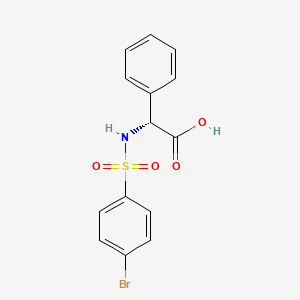
3,4-dichloro-N-(4-chloro-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(4-chloro-3-nitrophenyl)benzamide is a chemical compound with the molecular formula C13H7Cl3N2O3 and a molecular weight of 345.57 g/mol . This compound is characterized by the presence of multiple chlorine atoms and a nitro group attached to a benzamide structure, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-chloro-3-nitrophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-chloro-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of raw materials, controlled reaction conditions, and efficient separation techniques to obtain high yields of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(4-chloro-3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of 3,4-dichloro-N-(4-chloro-3-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though less common.
Scientific Research Applications
3,4-dichloro-N-(4-chloro-3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-chloro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms may also play a role in enhancing the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide
- 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
Uniqueness
3,4-dichloro-N-(4-chloro-3-nitrophenyl)benzamide is unique due to the specific arrangement of chlorine and nitro groups on the benzamide structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H7Cl3N2O3 |
|---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
3,4-dichloro-N-(4-chloro-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-9-3-1-7(5-11(9)16)13(19)17-8-2-4-10(15)12(6-8)18(20)21/h1-6H,(H,17,19) |
InChI Key |
WTMDAKDKDMZWLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate](/img/structure/B11021433.png)
![N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11021439.png)

![Diethyl 2,2'-[(1,2-dioxoethane-1,2-diyl)diimino]dibenzoate](/img/structure/B11021448.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B11021459.png)



![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11021481.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B11021482.png)
![1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021487.png)
![N-(1H-indol-6-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021488.png)
![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B11021494.png)
